molecular formula C16H17ClFN3O B2839629 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide CAS No. 1448076-88-7

2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Cat. No.: B2839629
CAS No.: 1448076-88-7
M. Wt: 321.78
InChI Key: DSYYXCSSLZJGIO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, as well as an indazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the initial formation of the indazole moiety, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Lacks the indazole moiety, making it less complex.

    N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide: Lacks the chloro and fluoro substituents on the benzene ring.

Uniqueness

The presence of both chloro and fluoro substituents, along with the indazole moiety, makes 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c1-21-14-8-3-2-5-10(14)13(20-21)9-19-16(22)15-11(17)6-4-7-12(15)18/h4,6-7H,2-3,5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYYXCSSLZJGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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